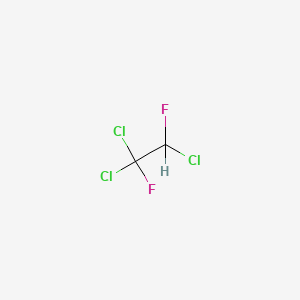

1,2-Difluor-1,1,2-trichlorethan

Übersicht

Beschreibung

Synthesis Analysis

Research into the synthesis of related fluorinated and chlorinated ethanes, such as the fluorination of 1,1,1-trifluoro-2,2-dichloroethane to pentafluoroethane over Cr-based catalysts, provides insights into potential synthetic pathways for 1,2-Difluoro-1,1,2-trichloroethane. These studies highlight the role of catalyst compositions and reaction conditions in influencing the outcomes of halogen exchange reactions and fluorination processes (Lee et al., 1997).

Molecular Structure Analysis

The molecular structure of 1,2-Difluoro-1,1,2-trichloroethane has been a subject of study, with investigations into similar compounds revealing the existence of isomeric forms and the determination of interatomic distances and bond angles. Such research provides a foundation for understanding the structural characteristics of 1,2-Difluoro-1,1,2-trichloroethane, including the arrangement of fluorine and chlorine atoms around the ethane backbone (Iwasaki et al., 1957).

Chemical Reactions and Properties

Studies on the metabolism of halogenated ethanes and their interactions with fluorinating agents offer insights into the chemical reactivity and potential transformations of 1,2-Difluoro-1,1,2-trichloroethane. The formation of fluorine-containing metabolites and the role of catalysts in facilitating reactions such as hydrodechlorination and fluorination highlight the complex interplay between molecular structure and chemical behavior (Yin et al., 1995; Kolenko et al., 1984).

Physical Properties Analysis

The investigation of compounds similar to 1,2-Difluoro-1,1,2-trichloroethane has led to the characterization of their physical properties, including phase behavior, solubility, and thermodynamic properties. Such studies are essential for understanding the behavior of 1,2-Difluoro-1,1,2-trichloroethane under various conditions and its suitability for different applications (Kang & Lee, 1995).

Chemical Properties Analysis

The reactivity of 1,2-Difluoro-1,1,2-trichloroethane with different chemical agents, its susceptibility to various types of chemical reactions, and the influence of molecular structure on its chemical properties can be inferred from studies on similar fluorinated and chlorinated compounds. These investigations shed light on the chemical behavior of 1,2-Difluoro-1,1,2-trichloroethane, including its potential for undergoing substitution reactions, stability under different conditions, and the formation of reaction intermediates (Brown et al., 1977).

Wissenschaftliche Forschungsanwendungen

Synthese fluorierter Verbindungen

Es dient als Vorläufer bei der Synthese komplexerer fluorierter Verbindungen, die in Pharmazeutika und Agrochemikalien verwendet werden. Die reduktive Dechlorierung von 1,2-Difluor-1,1,2-trichlorethan kann zur Herstellung von 1-Chlor-2,2-difluorethen führen, einem wertvollen Zwischenprodukt für weitere chemische Umwandlungen {svg_1}.

Safety and Hazards

Eigenschaften

IUPAC Name |

1,1,2-trichloro-1,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3F2/c3-1(6)2(4,5)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNSLJQRJAJITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861888 | |

| Record name | 1,1,2-Trichloro-1,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

354-15-4 | |

| Record name | 1,1,2-Trichloro-1,2-difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Khladon 122a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2-Trichloro-1,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIFLUOROTRICHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9MND2BU7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key thermodynamic properties of 1,2-difluoro-1,1,2-trichloroethane as determined by the research?

A1: The research primarily focused on characterizing the heat capacity of 1,2-difluoro-1,1,2-trichloroethane across a range of temperatures. The study revealed crucial thermodynamic parameters, including:

- Thermodynamic functions: The study determined key thermodynamic functions at a standard temperature of 298.15 K. These functions provide insights into the energy changes associated with the compound's physical transformations and its capacity to do work. Specifically, the researchers calculated:

Q2: How was the heat capacity of 1,2-difluoro-1,1,2-trichloroethane measured in the study?

A2: The researchers employed a highly accurate adiabatic calorimeter to meticulously measure the heat capacity of 1,2-difluoro-1,1,2-trichloroethane []. This method involves carefully controlling and measuring the heat flow into and out of a sample while minimizing any heat exchange with the surrounding environment. By precisely monitoring the temperature changes in response to controlled heat input, the researchers could accurately determine the heat capacity of the compound across different temperatures. This data is essential for understanding the compound's behavior under various conditions and its potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.